molecular formula C12H21N3O2S B6471495 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide CAS No. 2640863-85-8

2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B6471495
CAS No.: 2640863-85-8
M. Wt: 271.38 g/mol
InChI Key: CJEKZAAYDKBZTL-UHFFFAOYSA-N
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Description

2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide is a complex organic compound that features a piperidine ring and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves the reaction of piperidine derivatives with thiomorpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring and thiomorpholine moiety may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide is unique due to its specific combination of a piperidine ring and a thiomorpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S/c13-11(16)9-14-3-1-2-10(8-14)12(17)15-4-6-18-7-5-15/h10H,1-9H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEKZAAYDKBZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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